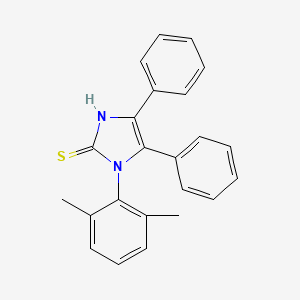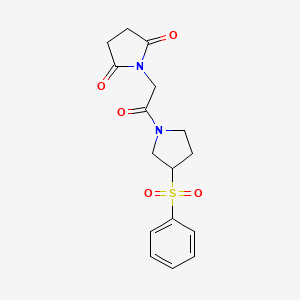
1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of the compound is characterized by a five-membered pyrrolidine ring. The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement . The hexafluoroisopropyl alcohol moiety establishes a hydrogen bonding interaction .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives .Scientific Research Applications
Synthesis and Chemical Properties
1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione, as part of the broader chemical family of pyrrolidine diones, has seen applications in various synthesis and chemical property explorations. For instance, the compound and its derivatives are studied for their efficiency in one-pot synthesis processes . In a related study, Nα-urethane-protected β- and γ-amino acids were synthesized with excellent yields and purities through a Lossen-type reaction, showcasing the compound's utility in synthesizing protected amino acids (Cal et al., 2012).
Inhibitory Activities and Biological Applications
The compound's structural analogs have been evaluated for their inhibitory activities against various enzymes and biological processes. For example, derivatives of pyrrolidine diones have been prepared and tested as inhibitors of glycolic acid oxidase, with some showing significant potency and potential applications in reducing urinary oxalate levels (Rooney et al., 1983).
Catalysis and Organic Synthesis
The pyrrolidine dione structure is also a key player in catalysis and organic synthesis , with studies exploring its role in the alkylation of pyrrolidine-2,5-dione to produce novel compounds. These reactions have led to new approaches for the synthesis of important analogs and intermediates, further expanding the compound's utility in medicinal and synthetic organic chemistry (Ramana et al., 2003).
Antimicrobial and Anticoagulant Activities
Additionally, pyrrolidine dione derivatives have been investigated for their antimicrobial and anticoagulant activities . Compounds synthesized via Claisen condensation and Knoevenagel reaction methods have shown significant biological activity, highlighting the potential of these derivatives in developing new therapeutic agents (Jeyachandran & Ramesh, 2011).
Future Directions
Mechanism of Action
Target of Action
The compound “1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a pyrrolidine derivative. Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that the steric factors can influence the biological activity of pyrrolidine derivatives .
properties
IUPAC Name |
1-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-14-6-7-15(20)18(14)11-16(21)17-9-8-13(10-17)24(22,23)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYCQZNYFIKTPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2369172.png)
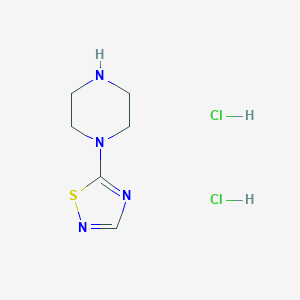
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2369174.png)
![N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2369175.png)
![1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2369176.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2369179.png)
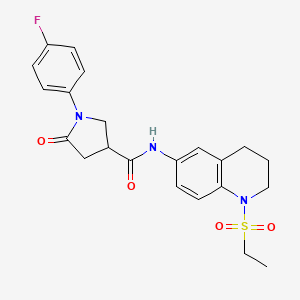
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)

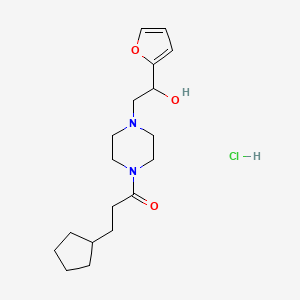
![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)
![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)
![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)
